The synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can be achieved through several methods, primarily involving the alkylation of morpholine derivatives. A common approach includes:
The molecular structure of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can be analyzed using various spectroscopic techniques:
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE can participate in various chemical reactions:
The physical and chemical properties of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE are critical for its application:
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE has several potential applications:
The morpholine ring contributes distinct physicochemical advantages to pharmaceutical compounds. Its polar oxygen atom enhances aqueous solubility of lipophilic scaffolds, while the tertiary nitrogen facilitates salt formation and improves membrane permeability. The compound (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine (Chemical Formula: C₁₆H₂₆N₂O; Molecular Weight: 262.39 g/mol) exemplifies strategic functionalization of this core structure [2]. Its chemical architecture incorporates three pharmacologically significant regions:
Table 1: Structural Features and Contributions in (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine
Structural Component | Chemical Properties | Pharmacological Contribution |
---|---|---|
Morpholine core | Heterocyclic ring system (O, N heteroatoms) | Molecular conformation; hydrogen-bonding capacity |
C4-Benzyl substitution | Aromatic lipophilic group | Hydrophobic interactions; receptor binding affinity |
C2-Diethylaminomethyl pendant | Basic tertiary amine (pKa ~10) | Solubility modulation; cation-π interactions |
The benzyl group at the morpholine 4-position provides a hydrophobic pharmacophore capable of engaging in π-π stacking interactions with aromatic residues in enzyme binding pockets. The diethylaminomethyl extension at the 2-position introduces a strongly basic center, enhancing water solubility and enabling ionic interactions with biological targets. This specific substitution pattern creates a stereoelectronically balanced molecule capable of crossing biological barriers while maintaining target affinity [2] [7].
Synthetic accessibility significantly enhances the utility of morpholine derivatives in drug discovery. (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine serves as a versatile chemical intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders [2]. Its preparation typically involves reductive amination strategies or ring-forming reactions from amino alcohol precursors. The morpholine ring demonstrates remarkable metabolic versatility, undergoing oxidation to form pharmacologically inactive, readily excreted metabolites—a property that reduces the risk of toxic accumulation [3] [7]. This metabolic pathway, while potentially limiting half-life, provides a safety advantage for CNS-targeting agents where accumulation must be carefully controlled.
Morpholine emerged as a structurally significant pharmacophore following its commercial availability in the United States in 1935. Early applications focused on industrial uses (corrosion inhibitors, emulsifiers) before its therapeutic potential was systematically explored. The 1950s witnessed the first medicinal applications with Morazone (antirheumatic/analgesic) and Tridemorph (agricultural fungicide) marking the scaffold's entry into pharmacology [3] [5]. Subsequent decades yielded clinically impactful morpholine derivatives:
Table 2: Milestones in Morpholine-Containing Drug Development
Decade | Representative Drug | Therapeutic Category | Clinical Significance |
---|---|---|---|
1970s | Timolol | β-blocker (cardiovascular) | Management of hypertension and glaucoma |
1980s | Amorolfine | Antifungal | Topical treatment of onychomycosis |
1990s | Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibition |
2000s | Aprepitant | Antiemetic | Neurokinin-1 (NK1) receptor antagonism |
2010s | Finafloxacin | Antibacterial | Enhanced activity in acidic environments (e.g., UTIs) |
The compound (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine occupies a distinct niche within this historical continuum. Functioning primarily as a chemical intermediate, it enables the synthesis of complex molecules targeting neurological pathways. Its structural attributes—particularly the lipophilic benzyl group and basic diethylamino moiety—make it exceptionally suitable for generating compounds designed to penetrate the blood-brain barrier (BBB) [2] [8]. This application aligns with broader trends in morpholine drug development, where strategic ring substitution has progressively evolved from simple fungicides (e.g., Fenpropimorph) to sophisticated CNS-active agents and targeted kinase inhibitors [3] [7].
Natural products containing morpholine-like structures provided early inspiration for synthetic derivatives. Chelonin alkaloids (e.g., Chelonin A, C) from marine sponges demonstrated anti-inflammatory and antimicrobial activities, while Monanchocidin A exhibited potent antitumor properties through unique mechanisms of action [3] [5] [7]. The structural complexity of these natural morpholines motivated the development of synthetically accessible analogues, including (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine, which retains the core heterocycle while incorporating synthetically versatile functional groups amenable to further derivatization for specific biological targets.
Substituted morpholine derivatives exhibit remarkable target selectivity through precise molecular interactions. The benzyl group in (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine facilitates engagement with hydrophobic binding pockets prevalent in enzymes and receptors. Concurrently, the diethylamino extension can form ionic bonds with aspartate or glutamate residues and engage in cation-π interactions with aromatic amino acids (tryptophan, tyrosine, phenylalanine) within target proteins [7] [8]. This dual functionality enables the compound and its derivatives to modulate diverse biological pathways.
Morpholine-containing compounds demonstrate significant activity against kinase targets. The oxygen and nitrogen atoms within the morpholine ring frequently form critical hydrogen-bonding interactions with kinase hinge regions. For example, in phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen acts as a hydrogen bond acceptor with valine residues, while the nitrogen may interact with backbone amides [3] [7]. Although not a kinase inhibitor itself, (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine serves as a precursor to compounds targeting similar enzymatic frameworks through its strategically positioned hydrogen-bond acceptors and donors.
Structure-activity relationship (SAR) studies highlight the critical importance of substitution patterns on morpholine derivatives. Key findings relevant to (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine include:
This compound exhibits particular relevance in neurological targeting, where its structural features facilitate CNS penetration. The morpholine ring itself contributes to blood-brain barrier permeability due to its balanced lipophilicity (logP ~0.5-1.5), moderate molecular weight, and reduced hydrogen-bond donor capacity. Derivatives of similar structures have shown promise as cannabinoid receptor modulators, particularly for CB2 receptors implicated in neuroinflammation and pain [6] [8]. For instance, structural analogues featuring the N-morpholinoethyl pharmacophore demonstrate selective CB2 binding (Ki < 50 nM) with >1000-fold selectivity over CB1 receptors. In these compounds, the morpholine oxygen forms hydrogen bonds with Ser285 and Ser288 transmembrane residues, while the benzyl group engages in hydrophobic interactions within the receptor's orthosteric pocket [6] [8].
Beyond receptor interactions, morpholine derivatives serve as versatile scaffolds for enzyme inhibition. The compound (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine acts as an intermediate for synthesizing inhibitors targeting proteolytic enzymes and oxidoreductases involved in neurodegenerative pathways. Its structural flexibility allows functional group presentation complementary to enzyme active sites, while the tertiary amine may participate in catalytic proton transfer mechanisms [2] [7]. These attributes underscore its significance in developing targeted therapeutics for complex neurological conditions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: